6-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methyl-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazine-3,5-dione
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Overview
Description
6-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methyl-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazine-3,5-dione is a complex organic compound that belongs to the class of triazoloquinazoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a triazoloquinazoline core, which is fused with a quinazoline ring system, and an anilino group attached to an oxoethyl side chain. The presence of a cyclohexylpropanamide moiety further enhances its chemical complexity and potential biological activity.
Mechanism of Action
Target of Action: The primary target of this compound is the alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for the treatment of various neurological conditions .
Mode of Action: The compound, similar to other arylpiperazine based alpha1-adrenergic receptors antagonists, shows affinity for alpha1-adrenergic receptors . The interaction with these receptors is likely to involve the inhibition of the reuptake and induction of the release of monoamine neurotransmitters , a mechanism shared with drugs such as amphetamines .
Biochemical Pathways: The activation or blockade of alpha1-adrenergic receptors is a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Pharmacokinetics: The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied. Most of the novel compounds showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM . The in silico docking and molecular dynamics simulations, binding data together with ADME calculations identified the promising lead compounds .
Result of Action: The molecular and cellular effects of the compound’s action are likely to be related to its interaction with alpha1-adrenergic receptors. This interaction can lead to changes in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Action Environment:Mechanism of Action of 3-[2-(2-anilino-2-oxoethyl)-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-cyclohexylpropanamide
It is known that triazole derivatives exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methyl-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazine-3,5-dione typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 3-amino-2-anilino-4(3H)-quinazolinone with an appropriate aldehyde in the presence of a base such as piperidine . This reaction forms the triazoloquinazoline core, which is then further functionalized to introduce the oxoethyl and cyclohexylpropanamide groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of high-yielding reactions, efficient purification techniques, and scalable reaction conditions. The use of automated synthesis and continuous flow reactors can further enhance the efficiency and reproducibility of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
6-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methyl-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or reduce double bonds.
Substitution: The anilino group can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxo groups, while reduction may produce hydroxylated derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different biological activities.
Scientific Research Applications
6-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methyl-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazine-3,5-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Comparison with Similar Compounds
Similar Compounds
- 3-arylaminomethyl-1-(2-oxo-2-arylethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-1-ium bromides
- 1,2-dihydro-1,2,4-triazolo[3,2-b]quinazolin-9(1H)-ones
- [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials
Uniqueness
6-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methyl-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazine-3,5-dione is unique due to its specific structural features, including the triazoloquinazoline core, the anilino group, and the cyclohexylpropanamide moiety. These features contribute to its distinct biological activities and potential applications in various fields. The compound’s ability to undergo diverse chemical reactions and its potential as a building block for the synthesis of more complex molecules further highlight its uniqueness.
Properties
IUPAC Name |
6-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-4-methylpyridazino[4,5-b][1,4]thiazine-3,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4S/c1-22-18(27)13-30-16-11-21-25(20(28)19(16)22)12-17(26)24-9-7-23(8-10-24)14-5-3-4-6-15(14)29-2/h3-6,11H,7-10,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYMMFJWOCHTLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CSC2=C1C(=O)N(N=C2)CC(=O)N3CCN(CC3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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